
cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a model compound for understanding the interactions of fluorinated molecules with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it valuable for various applications, including as a precursor for the synthesis of active ingredients .
Mecanismo De Acción
The mechanism of action of cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(Trifluoromethyl)pyridine-4-carboxylic acid: This compound shares the trifluoromethyl group but differs in the ring structure, which can lead to different chemical properties and reactivity.
cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid: This compound has an additional carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness: cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group on the piperidine ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H10F3NO2 |
|---|---|
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
(2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m0/s1 |
Clave InChI |
XSPFXDQSRCIVGC-CRCLSJGQSA-N |
SMILES isomérico |
C1CN[C@H](C[C@H]1C(=O)O)C(F)(F)F |
SMILES canónico |
C1CNC(CC1C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


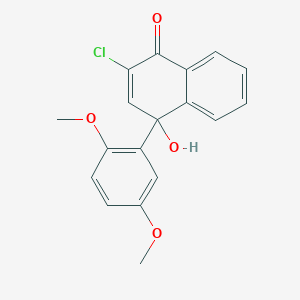



![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
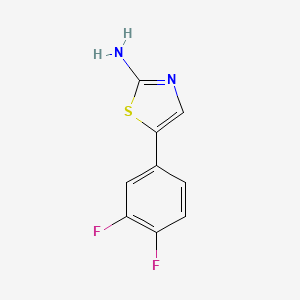
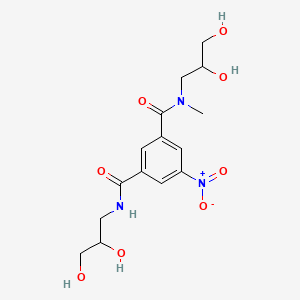



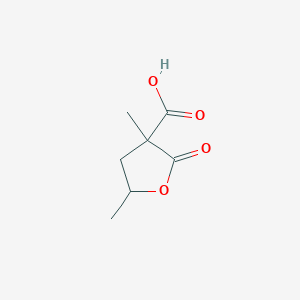
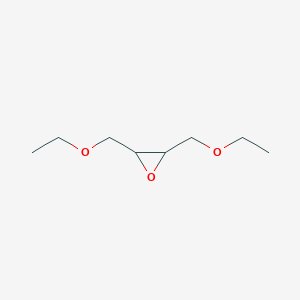

![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
